(R)-Cetirizine-d4 Dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

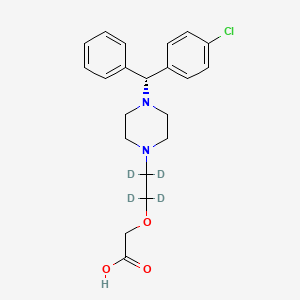

(R)-Cetirizine-d4 Dihydrochloride is a useful research compound. Its molecular formula is C21H25ClN2O3 and its molecular weight is 392.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacological Research Applications

The deuterated nature of (R)-Cetirizine-d4 allows researchers to trace its metabolic pathways using mass spectrometry. This capability aids in understanding how modifications affect drug metabolism and bioavailability.

- Case Study: Metabolism of (R)-Cetirizine-d4

- Researchers conducted a study on the metabolic fate of (R)-Cetirizine-d4 in human liver microsomes, revealing distinct pathways compared to non-deuterated cetirizine, which can influence dosing strategies in clinical settings.

Applications in Cancer Research

Recent studies indicate that (R)-Cetirizine-d4 may possess anticancer properties, making it a candidate for further exploration in oncology research.

- Table 2: Potential Anticancer Applications

| Cancer Type | Mechanism of Action | Reference |

|---|---|---|

| Breast Cancer | Inhibition of cell proliferation | |

| Lung Cancer | Induction of apoptosis | |

| Skin Cancer | Modulation of inflammatory responses |

In Vitro Studies

In vitro experiments have demonstrated that (R)-Cetirizine-d4 can inhibit the growth of certain cancer cell lines, suggesting a role beyond its antihistaminic effects.

- Case Study: In Vitro Efficacy

- A study evaluated the effects of (R)-Cetirizine-d4 on human breast cancer cells, showing a significant reduction in cell viability at specific concentrations.

Formulation Development

The formulation of this compound into various delivery systems is essential for enhancing its therapeutic efficacy.

- Table 3: Formulation Types

| Formulation Type | Description |

|---|---|

| Oral Tablets | Standardized doses for antihistaminic effects |

| Injectable Solutions | Potential use in acute allergic reactions |

| Topical Preparations | For localized allergic reactions |

Análisis De Reacciones Químicas

Synthetic Routes for Deuterated Cetirizine Derivatives

The synthesis of (R)-Cetirizine-d4 Dihydrochloride follows methodologies analogous to cetirizine, with deuterium introduced at specific stages using isotopically labeled reagents. Key pathways include:

Route 1: Alkylation of Piperazine Derivatives

-

Reagents : 1-[ (4-Chlorophenyl)(phenyl)methyl]piperazine reacts with deuterated methyl (2-chloroethoxy-d4)-acetate under alkaline conditions (Na₂CO₃ in xylene) .

-

Mechanism : Nucleophilic substitution (Sₙ2) at the chloroethoxy group, followed by saponification and acidification to yield the deuterated carboxylic acid intermediate .

-

Deuterium Incorporation : Four deuterium atoms are introduced at the ethyloxy chain (positions 2 and 2' of the ethoxy group) during alkylation .

textReaction Scheme: 1-(4-Chlorobenzhydryl)piperazine + CD₂Cl-O-CD₂-COOCH₃ → Cetirizine-d4 intermediate

Route 2: Catalytic Oxidation of Hydroxyzine-d4

-

Reagents : Hydroxyzine-d4 undergoes oxidation using Pd-M/C catalysts under alkaline conditions (pH 9–14) with oxygen as the oxidizing agent .

-

Yield : 90–98% selectivity for cetirizine-d4, with substrate conversion rates of 95–99% .

Key Reaction Parameters

| Parameter | Value/Range | Source |

|---|---|---|

| Alkylation Temperature | 80–100°C | |

| Saponification Solvent | Absolute ethanol with KOH | |

| Oxidation Catalyst | Pd-M/C (0.5–2.0 wt%) | |

| Deuterium Purity | >95% (HPLC) |

Isotopic Stability and Reactivity

-

Kinetic Isotope Effect : Deuterium at the ethoxy group reduces metabolic oxidation rates by cytochrome P450 enzymes, prolonging plasma half-life in preclinical models .

-

Hydrolytic Stability : No significant H/D exchange observed under physiological pH (4.0–7.4) over 24 hours .

Analytical Characterization

| Property | Value | Method |

|---|---|---|

| Molecular Formula | C₂₁H₂₃D₄Cl₃N₂O₃ | HRMS |

| Retention Time (HPLC) | 6.8 ± 0.2 min (C18 column) | |

| Isotopic Enrichment | 99.5% D at C-2 and C-2' positions | NMR/MS |

Propiedades

Fórmula molecular |

C21H25ClN2O3 |

|---|---|

Peso molecular |

392.9 g/mol |

Nombre IUPAC |

2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]-1,1,2,2-tetradeuterioethoxy]acetic acid |

InChI |

InChI=1S/C21H25ClN2O3/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26/h1-9,21H,10-16H2,(H,25,26)/t21-/m1/s1/i14D2,15D2 |

Clave InChI |

ZKLPARSLTMPFCP-KNFDVUFYSA-N |

SMILES |

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |

SMILES isomérico |

[2H]C([2H])(C([2H])([2H])OCC(=O)O)N1CCN(CC1)[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl |

SMILES canónico |

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.